Ethyl 6-fluoro-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate
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Overview
Description
Ethyl 6-fluoro-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate is a heterocyclic compound that belongs to the class of naphthyridines These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-fluoro-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate typically involves the condensation of 3-aminopyridine with diethyl methylenemalonate, followed by thermal cyclization. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The intermediate product undergoes further cyclization and decarboxylation to yield the desired naphthyridine derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the incorporation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-fluoro-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted naphthyridine derivatives.
Scientific Research Applications
Ethyl 6-fluoro-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents, particularly in the treatment of bacterial infections.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 6-fluoro-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of essential biological processes. For example, it may inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication, thereby exhibiting antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
- Ethyl-4-hydroxy-7-methyl-[1,8]naphthyridine-3-carboxylate
- Ethyl-7-chloro-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-[1,8]naphthyridine-3-carboxylate
Uniqueness
Ethyl 6-fluoro-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate is unique due to the presence of the fluorine atom at the 6-position and the hydroxyl group at the 4-position. These functional groups enhance its reactivity and potential biological activity compared to other naphthyridine derivatives .
Properties
Molecular Formula |
C11H9FN2O3 |
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Molecular Weight |
236.20 g/mol |
IUPAC Name |
ethyl 6-fluoro-4-oxo-1H-1,5-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C11H9FN2O3/c1-2-17-11(16)6-5-13-7-3-4-8(12)14-9(7)10(6)15/h3-5H,2H2,1H3,(H,13,15) |
InChI Key |
BXVVELXARNOMPY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)N=C(C=C2)F |
Origin of Product |
United States |
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